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molecular formula C9H18N2O B3151246 4-(Piperidin-4-yl)butanamide CAS No. 70724-79-7

4-(Piperidin-4-yl)butanamide

Cat. No. B3151246
M. Wt: 170.25 g/mol
InChI Key: MZCYUJIGKYWAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)N1CCC(CCCC(N)=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([NH2:2])(=[O:3])[CH2:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:11][CH2:12]1.[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[C:1]([NH2:2])(=[O:3])[CH2:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CCC(CCCC(N)=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(CCCC(N)=O)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
NC(=O)CCCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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